molecular formula C12H10N4 B13327944 2-Pyrimidin-2-ylisoindolin-1-imine CAS No. 731003-91-1

2-Pyrimidin-2-ylisoindolin-1-imine

Katalognummer: B13327944
CAS-Nummer: 731003-91-1
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: HTTYAYZETLQAPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrimidin-2-ylisoindolin-1-imine is a chemical compound with the molecular formula C12H10N4. It is known for its applications in various fields of scientific research, particularly in proteomics. The compound is often used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-2-ylisoindolin-1-imine involves the reaction of pyrimidine derivatives with isoindoline derivatives. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production process involves strict control of reaction conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrimidin-2-ylisoindolin-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Pyrimidin-2-ylisoindolin-1-imine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Pyrimidin-2-ylisoindolin-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Pyrimidin-2-ylisoindolin-1-imine include:

  • Pyrimidine derivatives
  • Isoindoline derivatives

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which allows it to interact with specific molecular targets in a distinct manner. This uniqueness makes it a valuable tool in scientific research, particularly in the fields of chemistry and biology .

Eigenschaften

CAS-Nummer

731003-91-1

Molekularformel

C12H10N4

Molekulargewicht

210.23 g/mol

IUPAC-Name

2-pyrimidin-2-yl-3H-isoindol-1-imine

InChI

InChI=1S/C12H10N4/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12/h1-7,13H,8H2

InChI-Schlüssel

HTTYAYZETLQAPM-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.